4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester

Description

Chemical Identity and Nomenclature

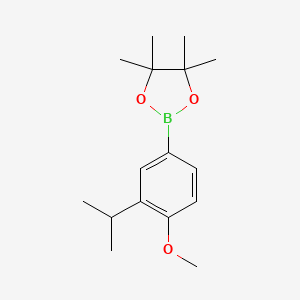

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is systematically identified by the Chemical Abstracts Service number 2121513-08-2, establishing its unique chemical identity within the comprehensive database of known compounds. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official designation being 2-(3-Isopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This systematic name precisely describes the molecular architecture, indicating the presence of an isopropyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring, which is connected to the pinacol boronic ester functionality.

The molecular formula C₁₆H₂₅BO₃ reveals the elemental composition, comprising sixteen carbon atoms, twenty-five hydrogen atoms, one boron atom, and three oxygen atoms. The molecular structure incorporates several key functional groups that define its chemical behavior and synthetic applications. The phenyl ring system provides aromatic stability and electronic properties, while the methoxy group at the para position relative to the boron substituent acts as an electron-donating group, influencing the electronic density distribution throughout the molecule. The isopropyl group at the meta position introduces steric bulk and additional hydrophobic character to the molecular framework.

The pinacol boronic ester moiety represents a particularly important structural feature, consisting of the characteristic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This structural unit is formed through the condensation of boronic acid with pinacol, creating a stable cyclic boronic ester that maintains the synthetic utility of the boron center while providing enhanced stability and ease of handling compared to the corresponding free boronic acid. The dioxaborolane ring adopts a planar configuration around the boron atom, which maintains sp²-hybridization and retains an empty p-orbital that is crucial for its Lewis acid character and reactivity in various chemical transformations.

Historical Context in Boronic Ester Research

The development of pinacol boronic esters represents a significant milestone in the evolution of organoboron chemistry, with these compounds emerging as crucial intermediates in modern organic synthesis methodologies. The historical progression of boronic ester research has been fundamentally shaped by the need for stable, easily handled boron-containing reagents that could participate in a wide range of chemical transformations while maintaining the unique reactivity profile associated with the boron-carbon bond. The introduction of pinacol as a protecting group for boronic acids revolutionized the field by providing enhanced stability, improved purification characteristics, and superior functional group tolerance compared to earlier boronic acid derivatives.

Phenylboronic acid, as one of the foundational compounds in organoboron chemistry, established many of the fundamental principles that govern the behavior of boronic esters in synthetic applications. The planar structure of phenylboronic acid, with its idealized C₂V molecular symmetry and sp²-hybridized boron center containing an empty p-orbital, provided the conceptual framework for understanding the electronic and steric factors that influence boronic ester reactivity. The development of various synthetic methodologies for accessing boronic acids and their esters, including routes involving phenylmagnesium bromide and trimethyl borate, laid the groundwork for the more sophisticated approaches used in contemporary boronic ester synthesis.

The emergence of the Miyaura borylation reaction marked a particularly significant advancement in the field, providing a general and efficient method for the synthesis of pinacol boronic esters from aryl halides and bis(pinacolato)diboron under palladium-catalyzed conditions. This methodology has proven especially valuable for accessing substituted arylboronic esters, including compounds like 4-methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester, which would be challenging to prepare through traditional organometallic approaches. The Miyaura borylation demonstrates remarkable functional group tolerance and operates under relatively mild conditions, making it particularly suitable for the preparation of complex, highly substituted boronic esters.

Research into the steric properties of pinacol boronic esters has revealed surprising insights into their behavior in chemical reactions. Detailed experimental and computational studies have demonstrated that the pinacol boronic ester group is remarkably small from a steric perspective, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions. These findings have significant implications for understanding the selectivity patterns observed in reactions involving pinacol boronic esters and help explain their effectiveness in sterically demanding synthetic transformations.

Role in Modern Organoboron Chemistry

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester exemplifies the sophisticated applications of organoboron compounds in contemporary synthetic chemistry, serving as a versatile building block that combines multiple functional elements within a single molecular framework. The compound's role in modern organoboron chemistry extends across multiple domains, including cross-coupling reactions, medicinal chemistry applications, and materials science research. The unique combination of electronic and steric properties provided by the methoxy and isopropyl substituents creates opportunities for selective reactivity that can be exploited in complex synthetic sequences.

Cross-coupling reactions represent the most prominent application area for pinacol boronic esters, with the Suzuki reaction serving as the archetypal transformation that demonstrates the synthetic utility of these compounds. In the context of 4-methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester, the electron-donating methoxy group enhances the nucleophilicity of the arylboronic ester, facilitating its participation in palladium-catalyzed cross-coupling reactions with various electrophilic partners. The isopropyl substituent provides additional steric bulk that can influence the regioselectivity and stereoselectivity of these transformations, particularly in cases where multiple reactive sites are present in the coupling partners.

The transmetalation properties of organoboron compounds make them particularly valuable in modern synthetic chemistry, as they readily transfer their organic substituents to various transition metal centers under appropriate conditions. This property is especially important in the context of palladium-catalyzed reactions, where the transmetalation step is often rate-determining and strongly influenced by the electronic properties of the boronic ester. The presence of electron-donating substituents, such as the methoxy group in 4-methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester, can accelerate transmetalation and improve the efficiency of cross-coupling reactions.

Contemporary organoboron chemistry increasingly emphasizes the development of compounds that combine multiple functional elements to achieve enhanced selectivity and efficiency in synthetic transformations. 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester represents this modern approach, incorporating both electron-donating and sterically demanding substituents that can be exploited to control reaction outcomes. The compound's potential applications in bioconjugation chemistry are particularly noteworthy, as the boronic acid functionality can form reversible covalent bonds with diols present in biomolecules, enabling the development of targeted drug delivery systems and diagnostic agents.

The synthesis of pinacol boronic esters has been significantly advanced through the development of methods involving pinacolborane and various organometallic reagents. Research has demonstrated that Grignard reagents react efficiently with pinacolborane at ambient temperatures to afford the corresponding pinacol boronate esters in excellent yields. This methodology represents a mild and general approach for accessing these valuable synthetic intermediates, with the reaction proceeding through initial formation of a trialkoxy alkyl borohydride intermediate that rapidly eliminates hydridomagnesium bromide to generate the desired product. The versatility of this approach extends to both aliphatic and aromatic substrates, making it particularly valuable for accessing structurally diverse boronic esters including substituted derivatives like 4-methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester.

Properties

IUPAC Name |

2-(4-methoxy-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)13-10-12(8-9-14(13)18-7)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHICHZKMJMOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135371 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-08-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[4-methoxy-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound, being a boronic acid ester, is likely to participate in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the coupling of a boron compound (boronic acid or boronate ester) and a halide.

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound likely participates, is a key biochemical pathway. This reaction is used to form biaryl compounds, which are structural units of many pharmaceuticals and fine chemicals.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c. These properties may influence its bioavailability.

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of biaryl compounds, which are often key structural components in various pharmaceuticals and fine chemicals.

Biological Activity

4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including enzymes and receptors, making them valuable in drug development and biochemical research.

- Molecular Formula : CHBO

- Molecular Weight : 262.14 g/mol

- CAS Number : 603122-40-3

- Melting Point : Approximately 68°C to 71°C

The biological activity of 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to modulate the activity of enzymes and receptors involved in various metabolic pathways. The compound has been shown to inhibit certain proteases and may affect signaling pathways related to cancer progression and inflammation.

Antitumor Activity

Recent studies have explored the antitumor potential of boronic acid derivatives, including 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly serine proteases. For instance, it has shown significant inhibition of trypsin-like proteases, which play a critical role in tumor metastasis and angiogenesis. This inhibition can disrupt cancer cell migration and invasion, providing a potential therapeutic avenue for cancer treatment.

Study 1: Anticancer Efficacy

A study published in Molecules investigated the effects of various boronic acid derivatives on cancer cell viability. The results indicated that 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester reduced cell viability by up to 70% in MDA-MB-231 breast cancer cells after 48 hours of treatment. The study concluded that the compound's mechanism involves apoptosis induction through the mitochondrial pathway.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction between this boronic acid derivative and serine proteases. Using fluorescence resonance energy transfer (FRET) assays, it was demonstrated that the compound binds effectively to the active site of trypsin, resulting in a significant decrease in enzymatic activity. This finding suggests its potential as a therapeutic agent targeting proteolytic enzymes involved in disease processes.

Data Tables

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are critical in pharmaceuticals and materials science. The compound's ability to effectively participate in these reactions stems from its boronic acid functional group, which can coordinate with transition metals such as palladium .

Synthesis of Complex Molecules

The compound is also utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow for selective functionalization, which is essential in developing new drugs with specific biological activities. For instance, it can be used to synthesize biphenyl derivatives through selective ortho-C–H arylation of ketones using rhodium catalysts .

Medicinal Chemistry

Drug Development

Boronic acids, including 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester, have gained attention in medicinal chemistry due to their diverse biological activities. They can act as enzyme inhibitors, particularly proteasome inhibitors, which are crucial in cancer therapy. Bortezomib, a well-known boronic acid drug, exemplifies this application by inhibiting proteasomes in multiple myeloma treatment .

Targeted Drug Delivery Systems

Research has indicated that boronic acids can selectively bind to diols and other nucleophiles. This property can be exploited for targeted drug delivery systems or as diagnostic agents in biochemical assays. The ability to form reversible covalent bonds with biomolecules opens avenues for developing smart therapeutics that release drugs in response to specific biological signals .

Biochemical Applications

Sensors and Diagnostics

The unique reactivity of boronic acids allows their use as sensors for glucose and other biomolecules. The binding affinity of 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester towards diols can be harnessed in the design of biosensors for detecting glucose levels in diabetic patients . This application is particularly relevant given the increasing demand for non-invasive monitoring techniques.

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters of boronic acids generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:

- Phenylboronic acid pinacol ester shows high solubility in chloroform, ketones (e.g., acetone, 3-pentanone), and ethers, with minimal variation between solvents .

The isopropyl substituent in 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester introduces steric bulk and lipophilicity, likely improving solubility in non-polar solvents (e.g., methylcyclohexane) compared to analogs with smaller substituents .

Table 1: Solubility Trends of Selected Boronic Acid Pinacol Esters

| Compound | Solubility in Chloroform | Solubility in Methylcyclohexane |

|---|---|---|

| Phenylboronic acid pinacol ester | Very High | Moderate |

| 4-Methoxyphenylboronic acid pinacol ester | Very High | Moderate |

| 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester (inferred) | High | High |

Reactivity in Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura coupling, 4-methoxyphenylboronic acid pinacol ester achieves 87% yield with high regioselectivity (3:4 ratio) . However, bulky groups can sometimes improve selectivity in sterically demanding substrates .

Hydrolysis Kinetics

Hydrolysis of pinacol esters to boronic acids is critical for applications in aqueous environments (e.g., drug delivery). Substituents significantly affect hydrolysis rates:

- para-Hydroxy- and acetamide-substituted esters hydrolyze rapidly (half-life ~10 min in water) .

- para-Amino-substituted esters hydrolyze more slowly (half-life ~3 hours) due to electronic effects .

The methoxy group in 4-Methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester is electron-donating, which may stabilize the ester bond, slowing hydrolysis compared to electron-withdrawing substituents. However, the isopropyl group’s steric effects could counteract this by increasing susceptibility to nucleophilic attack .

Preparation Methods

General Synthetic Strategy

The preparation of 4-methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester typically proceeds via two main stages:

Preparation of the Arylboronic Acid

The arylboronic acid intermediate, 4-methoxy-3-(1-methylethyl)phenylboronic acid, is commonly synthesized via one of the following methods:

Metalation and Borylation (Grignard or Lithiation Route)

- Starting from the corresponding aryl halide (e.g., 4-methoxy-3-(1-methylethyl)aryl bromide or iodide), a metalation step is performed using magnesium or lithium reagents to generate the arylmagnesium or aryllithium intermediate.

- This intermediate is then reacted with a boron electrophile such as trimethyl borate or boron tribromide to afford the arylboronic acid after hydrolysis.

- This method is scalable and reproducible, as demonstrated in related systems like 3-(1-adamantyl)-4-methoxyphenylboronic acid synthesis, which uses Grignard reagents to achieve high yields and purity.

Direct Borylation via Transition Metal Catalysis

- More recently, direct C–H borylation catalyzed by iridium or palladium complexes has been employed for regioselective installation of boron substituents on aromatic rings.

- Although specific literature on this exact compound is limited, this approach is gaining traction for preparing substituted arylboronic acids with high selectivity and mild conditions.

Formation of the Pinacol Boronic Ester

Once the arylboronic acid is obtained, it is converted into the corresponding pinacol ester by reaction with pinacol (2,3-dimethyl-2,3-butanediol). The key features of this step include:

- Reaction Conditions: Heating the arylboronic acid with pinacol in an aprotic solvent such as toluene.

- Water Removal: The reaction is driven forward by azeotropic removal of water formed during esterification, often using a Dean-Stark apparatus or similar setup.

- Product Isolation: The pinacol ester typically precipitates or can be isolated by crystallization or extraction.

This esterification method is well-established and provides a stable, crystalline product suitable for further synthetic applications.

Solvent and Process Optimization

Research from AstraZeneca and other pharmaceutical companies highlights the importance of solvent choice and process conditions for isolating pinacol boronic esters with high purity and yield:

| Solvent Type | Solubility Characteristics for Pinacol Boronic Esters | Notes |

|---|---|---|

| Heptane | Low solubility (<10 mg/mL for some esters) | Useful for crystallization, but may cause losses |

| Ethyl Acetate | Variable solubility | Common extraction solvent |

| Acetonitrile | Low to moderate solubility | Polar aprotic solvent |

| Water | Very low solubility | Usually avoided for isolation |

| Methanol, Ethanol, Isopropanol | High solubility (>65 mg/mL for some esters) | May be used in reaction or purification steps |

The variability in solubility among different pinacol boronic esters requires tailored isolation protocols to maximize yield and purity.

Alternative Boronic Esters and Comparative Notes

While pinacol esters are widely preferred for their stability and ease of handling, alternative esters such as diethanolamine (DEA) boronic esters have been developed to address solubility and isolation challenges:

- DEA boronic esters provide improved crystallinity and process robustness.

- They have been successfully scaled up in pharmaceutical manufacturing with comparable or improved yields.

- Suzuki-Miyaura coupling reactions using DEA esters show similar or enhanced reactivity compared to pinacol esters.

However, for 4-methoxy-3-(1-methylethyl)phenylboronic acid, the pinacol ester remains the standard due to established synthetic protocols and availability.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Metalation of aryl halide | Mg or Li reagents, inert atmosphere | Formation of arylmagnesium or aryllithium intermediate |

| 2 | Borylation with boron electrophile | Trimethyl borate or BBr3, hydrolysis | Formation of arylboronic acid |

| 3 | Esterification with pinacol | Pinacol, toluene, heat, azeotropic water removal | Formation of pinacol boronic ester |

| 4 | Isolation and purification | Crystallization or extraction | Pure, stable pinacol ester |

Research Findings and Practical Considerations

- The Grignard route is favored for its reproducibility and scalability in industrial settings.

- Esterification conditions must carefully control water removal to drive the equilibrium toward ester formation.

- Solvent choice significantly impacts the solubility and isolation efficiency of the pinacol ester.

- Alternative boronic esters may offer advantages but require validation for specific substrates.

- The final pinacol ester product is typically characterized by spectroscopic methods (NMR, IR) and purity assessed by chromatography.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-methoxy-3-(1-methylethyl)phenylboronic acid pinacol ester?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging aryl halides or triflates as electrophiles. For example, a boronic ester precursor (e.g., 3-isopropyl-4-methoxyphenylboronic acid) is reacted with pinacol under anhydrous conditions using palladium catalysts (e.g., Pd(PPh₃)₄) in aprotic solvents like THF or dioxane. Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Ensure moisture-free conditions to prevent boronic acid hydrolysis. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1).

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (δ ~1.2–1.4 ppm for pinacol methyl groups; δ ~3.8 ppm for methoxy protons; δ ~6.5–7.5 ppm for aromatic protons). ¹¹B NMR typically shows a peak near 30–35 ppm for boronate esters.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected ~318–320 Da).

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., >97% purity with acetonitrile/water gradients) .

Q. What are the optimal storage conditions and handling precautions?

- Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture and strong oxidizers .

- Handling : Use nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with water (15+ minutes) and seek medical advice if irritation persists .

Advanced Research Questions

Q. How does pH influence the reactivity of this boronic ester in aqueous media?

- Mechanistic Insight : Boronic esters hydrolyze to boronic acids under acidic or basic conditions, which can affect coupling efficiency. For example, in Suzuki reactions, neutral to slightly basic conditions (pH 7–9) are optimal. At pH <6, hydrolysis accelerates, reducing coupling yields. At pH >10, side reactions (e.g., protodeboronation) may occur .

- Experimental Design : Perform kinetic studies using UV-vis spectroscopy (e.g., monitoring absorbance at 300–400 nm for hydrolysis byproducts) across pH 6–10 in Tris-HCl buffer .

Q. What strategies mitigate stability issues during long-term storage or high-temperature reactions?

- Stability Enhancements :

- Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture.

- Co-solvents : Use DMF or DMSO in reactions to stabilize the boronate ester.

- Thermal Stability : TGA analysis (e.g., decomposition onset >150°C) suggests suitability for reactions below 100°C. Avoid prolonged heating in polar solvents .

Q. How can this compound be utilized in covalent organic framework (COF) synthesis?

- Application : The boronic ester can act as a linker in COFs via condensation reactions (e.g., with polyhydroxy triphenylene derivatives). For example, staggered or eclipsed COF architectures (pore size ~10–20 Å) have been reported for similar boronate esters. Optimize solvent (mesitylene/dioxane) and temperature (80–120°C) to achieve crystallinity .

- Validation : Confirm COF structure via PXRD (e.g., peaks at 2θ ~5–10°) and BET surface area analysis (>500 m²/g for porous frameworks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.